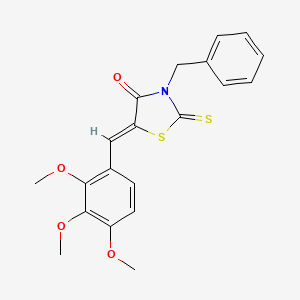![molecular formula C20H21Br2ClN4O2 B11684246 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a hydrazide moiety linked to a dibromo-hydroxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with acetohydrazide to form the hydrazide derivative. Finally, the hydrazide is condensed with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to yield the target compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields and selectivity .
科学的研究の応用
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials or as a building block in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It can be used in studies to understand its interaction with biological targets and its mechanism of action.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and hydrazide moiety may play a role in binding to these targets, while the chlorobenzyl and dibromo-hydroxyphenyl groups may enhance its binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved .
類似化合物との比較
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives: These compounds share the piperazine ring structure but differ in the substituents, which can affect their biological activities and chemical properties.
Indole derivatives: Indole derivatives have a different core structure but can exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also contain a piperazine ring and are investigated for their potential as acetylcholinesterase inhibitors.
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H21Br2ClN4O2 |
|---|---|
分子量 |
544.7 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21Br2ClN4O2/c21-16-9-15(20(29)17(22)10-16)11-24-25-19(28)13-27-7-5-26(6-8-27)12-14-3-1-2-4-18(14)23/h1-4,9-11,29H,5-8,12-13H2,(H,25,28)/b24-11+ |
InChIキー |
RDRRYDJPMGCANW-BHGWPJFGSA-N |
異性体SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11684164.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)
![ethyl 4-{3-[(Z)-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11684172.png)



![Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11684207.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684211.png)


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684225.png)
![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684233.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)
